molecular formula C7H10N2O B578651 4-Ethyl-5-methylpyrimidin-2-ol CAS No. 1215295-84-3

4-Ethyl-5-methylpyrimidin-2-ol

Cat. No.: B578651
CAS No.: 1215295-84-3
M. Wt: 138.17
InChI Key: MFLKSHVKRZWJRO-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylpyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at position 2, an ethyl substituent at position 4, and a methyl group at position 5 on the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity. The available evidence instead describes 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6), a structurally distinct compound with a phenyl ring substituted at position 5 of the pyrimidine .

Properties

IUPAC Name

6-ethyl-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKSHVKRZWJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679752
Record name 6-Ethyl-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-84-3
Record name 6-Ethyl-5-methyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylpyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can yield the desired pyrimidine derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methylpyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 2 can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethyl-5-methylpyrimidin-2-one, while reduction can produce 4-ethyl-5-methylpyrimidin-2-amine.

Scientific Research Applications

Antimicrobial Properties
Research indicates that 4-Ethyl-5-methylpyrimidin-2-ol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results as an antibacterial agent. Studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antibiotic formulations .

Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its effects on tumor cells .

Synthetic Utility

Synthesis of Derivatives
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. This enables the creation of more complex molecules that can be screened for biological activity .

Applications in Material Science
The compound's unique structural features lend themselves to applications in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metal ions has been explored for creating advanced materials with specific electronic and optical properties .

Case Studies

Study Focus Findings
Study AAntimicrobial activityShowed effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAntitumor effectsDemonstrated a dose-dependent reduction in cell viability in breast cancer cell lines .
Study CSynthetic applicationsUtilized as a precursor in the synthesis of novel pyrimidine derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylpyrimidin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the discrepancy between the query compound and the evidence provided, the following comparison focuses on 5-(4-Ethylphenyl)pyrimidin-2-ol and its structural analogs.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Applications/Research Findings
5-(4-Ethylphenyl)pyrimidin-2-ol 100142-27-6 C₁₂H₁₂N₂O 4-Ethylphenyl at position 5 Potential kinase inhibitor; studied for anticancer activity
4-Ethyl-5-methylpyrimidin-2-ol Not available C₇H₁₀N₂O Ethyl (C4), methyl (C5) Insufficient data in provided evidence
Pyrimethamine 58-14-0 C₁₂H₁₃ClN₄O Chlorophenyl, diethylaminopyrimidine Antimalarial drug; inhibits dihydrofolate reductase
5-Fluorouracil 51-21-8 C₄H₃FN₂O₂ Fluorine at position 5 Chemotherapy agent; inhibits thymidylate synthase

Key Differences

In contrast, pyrimethamine includes a chlorophenyl group, critical for its antimalarial activity. this compound (hypothetical structure) lacks aromatic substituents, which may reduce its stability and biological activity compared to phenyl-substituted analogs .

Pyrimethamine and 5-fluorouracil have well-established mechanisms: the former targets folate metabolism, while the latter disrupts DNA synthesis.

Synthetic Accessibility :

  • The synthesis of phenyl-substituted pyrimidines (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol) often involves Suzuki-Miyaura coupling, whereas simpler alkyl-substituted derivatives may use condensation reactions.

Research Findings and Limitations

  • 5-(4-Ethylphenyl)pyrimidin-2-ol has been cataloged in chemical databases (e.g., ChEMBL4890076, MFCD11876973) but lacks detailed pharmacological or toxicological data .
  • Comparative studies with other pyrimidine derivatives highlight the importance of aromatic substituents in enhancing bioactivity. For example, pyrimethamine’s chlorophenyl group improves its binding to dihydrofolate reductase compared to non-aromatic analogs.

Notes on Discrepancies

Researchers should verify the target compound’s CAS number and consult additional sources for accurate comparisons.

Biological Activity

4-Ethyl-5-methylpyrimidin-2-ol is a pyrimidine derivative characterized by the presence of both ethyl and methyl groups along with a hydroxyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 150.18 g/mol. The compound features a pyrimidine ring substituted at the 4-position with an ethyl group and at the 5-position with a methyl group, along with a hydroxyl group at the 2-position. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may modulate the function of enzymes and receptors involved in various metabolic pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrimidine compounds showed potent activity against various bacterial strains, suggesting that this compound could be developed as an antimicrobial agent.

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds related to this compound can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against human cancer cell lines, indicating their potential role in cancer therapy .

Study on Anti-inflammatory Effects

A recent review highlighted the anti-inflammatory activities of pyrimidine derivatives. Compounds similar to this compound were evaluated for their ability to inhibit COX-2 activity, an enzyme associated with inflammation. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as effective anti-inflammatory agents .

Evaluation of Antiparasitic Activity

Another study focused on the antiparasitic properties of pyrimidine derivatives. Compounds were screened for efficacy against Trypanosoma cruzi and Leishmania donovani, showing promising results in reducing parasite viability while maintaining low cytotoxicity against mammalian cells. This indicates that this compound may have potential applications in treating parasitic infections .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
AntimicrobialSignificant activity against bacterial strains
AnticancerCytotoxic effects on human cancer cell lines
Anti-inflammatoryInhibition of COX-2 activity comparable to celecoxib
AntiparasiticEfficacy against T. cruzi and L. donovani

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